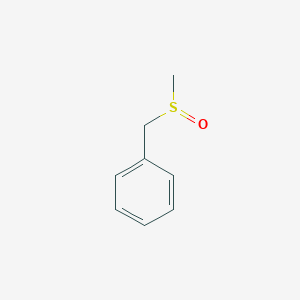

Benzyl methyl sulfoxide

Description

Significance of Sulfoxides in Organic Chemistry and Chemical Biology

Sulfoxides are a class of organosulfur compounds characterized by a sulfur atom bonded to an oxygen atom and two carbon atoms. ontosight.ai Their importance stems from their unique chemical properties, including polarity, stability, and reactivity, which make them valuable in a wide range of applications. ontosight.aitaylorandfrancis.com In organic synthesis, sulfoxides are crucial intermediates, building blocks, and chiral auxiliaries. taylorandfrancis.comacs.org They participate in a variety of chemical transformations, including oxidation and reduction reactions, and are instrumental in the formation of carbon-carbon bonds. taylorandfrancis.com

The biological activity of sulfoxides is also a significant area of research. ontosight.ai Many sulfoxide-containing compounds exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aijchemrev.com This has led to their incorporation into various pharmaceuticals. acs.orgigi-global.com For instance, the anti-ulcer drug omeprazole (B731) and the anti-inflammatory drug sulindac (B1681787) both feature a sulfoxide (B87167) functional group. acs.orgigi-global.com The ability of sulfoxides to interact with biological molecules like enzymes and receptors is thought to be the basis for their bioactivity. ontosight.ai

Overview of Benzyl (B1604629) Methyl Sulfoxide as a Model Compound and Synthetic Intermediate

Benzyl methyl sulfoxide, with the chemical formula C₈H₁₀OS, serves as an important model compound in research. Its structure, which includes a benzyl group and a methyl group attached to the sulfoxide moiety, provides a platform for studying the fundamental properties and reactivity of the sulfoxide functional group. The presence of diastereotopic methylene (B1212753) protons in benzyl methyl sulfoxide has been a subject of spectroscopic and kinetic studies, providing insights into the stereochemistry of reactions at the carbon adjacent to the sulfur atom. acs.orgcdnsciencepub.com

As a synthetic intermediate, benzyl methyl sulfoxide is valuable for constructing more complex molecules. chemicalbook.com Its sulfoxide group can be transformed into other functional groups, and the benzylic position offers a site for further chemical modification. For example, it can be reduced to form benzyl methyl sulfide (B99878) or undergo Pummerer reactions to introduce other substituents. cdnsciencepub.com

Historical Context of Research on Benzyl Methyl Sulfoxide

Early research on benzyl methyl sulfoxide focused on its fundamental chemical properties and reactions. Studies from the mid-20th century investigated the hydrogen exchange kinetics and the nonequivalence of its methylene protons, laying the groundwork for understanding the stereoelectronics of α-sulfinyl carbanions. acs.org The Pummerer reaction of benzyl methyl sulfoxide with various anhydrides was also explored, revealing details about the regioselectivity of this important transformation. cdnsciencepub.com More recent research has focused on developing new and efficient methods for the synthesis of benzyl methyl sulfoxide and its derivatives, often utilizing dimethyl sulfoxide (DMSO) as a key reagent and solvent. acs.orgorganic-chemistry.orgacs.orgnih.govresearchgate.net These modern synthetic approaches aim for high selectivity and yield, often under mild and environmentally friendly conditions. taylorandfrancis.com

Chemical and Physical Properties of Benzyl Methyl Sulfoxide

| Property | Value |

| Molecular Formula | C₈H₁₀OS lookchem.com |

| Molecular Weight | 154.23 g/mol |

| Melting Point | 51 °C lookchem.com |

| Boiling Point | 116-118 °C at 0.8 Torr lookchem.com |

| Density | 1.170 g/cm³ (Predicted) lookchem.com |

| CAS Number | 824-86-2 lookchem.com |

Spectroscopic Data of Benzyl Methyl Sulfoxide

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals for the methyl protons and the benzylic methylene protons. |

| ¹³C NMR | Resonances corresponding to the methyl, methylene, and aromatic carbons. |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the S=O stretching vibration, typically in the range of 1030–1050 cm⁻¹. |

Structure

3D Structure

Properties

IUPAC Name |

methylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVNGUOWUKZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002662 | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-86-2 | |

| Record name | [(Methylsulfinyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Methylsulphinyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(methylsulphinyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl Methyl Sulfoxide and Its Derivatives

Transition-Metal-Free Approaches for Benzyl (B1604629) Methyl Sulfoxide (B87167) Synthesis

The development of transition-metal-free synthetic routes is a key focus in modern organic chemistry due to the associated benefits of reduced cost, lower toxicity, and simplified purification processes. For the synthesis of benzyl methyl sulfoxide, a notable advancement has been the utilization of dimethyl sulfoxide (DMSO) as a key reagent.

Nucleophilic Substitution/Oxygen Transformation Reactions with Dimethyl Sulfoxide (DMSO) as a S(O)Me Source

A highly effective and direct method for the synthesis of benzyl methyl sulfoxides involves a nucleophilic substitution and oxygen transformation reaction using benzyl halides and dimethyl sulfoxide (DMSO). researchgate.netnih.govorganic-chemistry.orgacs.org In this approach, DMSO uniquely serves as both the solvent and the source of the methylsulfinyl group ("S(O)Me"), offering a straightforward and efficient pathway that avoids the common issue of overoxidation to sulfones. researchgate.netacs.org

A key development in this area is the use of phenyltrimethylammonium (B184261) tribromide (PTAT) to mediate the reaction between benzyl halides and DMSO. researchgate.netnih.govorganic-chemistry.orgacs.org This methodology provides a convenient and direct synthesis of a variety of benzyl methyl sulfoxides. researchgate.netnih.govorganic-chemistry.orgacs.org The optimized reaction conditions typically involve heating the benzyl halide with PTAT in anhydrous DMSO. researchgate.net This process has been demonstrated to be scalable, with successful synthesis performed on a gram scale. researchgate.net

The PTAT-mediated synthesis of benzyl methyl sulfoxides from benzyl halides and DMSO exhibits a broad substrate scope and tolerance for various functional groups. researchgate.net The reaction is effective with a range of substituted benzyl bromides and heteroarylmethyl halides. researchgate.net

A variety of functional groups are well-tolerated under the reaction conditions, including those containing benzo, halo, cyano (CN), trifluoromethyl (CF3), and methoxy (B1213986) (MeO) groups. researchgate.net However, certain functional groups can inhibit the reaction or are not tolerated. For instance, the presence of a phenolic hydroxyl group, while tolerated, can reduce the reaction yield. acs.org Additionally, substrates containing C=C double bonds, such as those in allyloxy or vinyl groups, did not yield the desired products under the tested conditions. acs.org

Table 1: Examples of Benzyl Methyl Sulfoxide Derivatives Synthesized via PTAT-mediated Reaction with DMSO

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Benzyl methyl sulfoxide | 83 |

| 2 | 4-Methylbenzyl bromide | 4-Methylbenzyl methyl sulfoxide | 75 |

| 3 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl methyl sulfoxide | 72 |

| 4 | 4-Bromobenzyl bromide | 4-Bromobenzyl methyl sulfoxide | 78 |

| 5 | 4-Cyanobenzyl bromide | 4-Cyanobenzyl methyl sulfoxide | 65 |

| 6 | 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl methyl sulfoxide | 71 |

| 7 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl methyl sulfoxide | 68 |

| 8 | 2-Naphthylmethyl bromide | 2-Naphthylmethyl methyl sulfoxide | 80 |

Data sourced from a study by Fu et al. (2020). researchgate.net

Mechanistic investigations into this reaction reveal that DMSO undergoes decomposition to form dimethyl sulfide (B99878). researchgate.net This dimethyl sulfide then reacts with the benzyl halide to generate an intermediate species, which ultimately leads to the formation of the benzyl methyl sulfoxide. researchgate.net This proposed mechanism is supported by the observation that when the reaction time is shortened, benzyl methyl sulfide can be isolated as a by-product, suggesting it is an intermediate in the formation of the final sulfoxide product. researchgate.net

Other Metal-Free Sulfinylation Strategies

While the PTAT-mediated reaction with DMSO is a well-documented metal-free approach for benzyl methyl sulfoxide synthesis, other strategies for the formation of sulfoxides without transition metals have been developed for different classes of compounds. For instance, a recently developed reagent, Benzyl Deuteriodifluoromethyl Sulfoxide, allows for the direct deuterodifluoromethylthiolation of various nucleophiles under metal-free conditions, showcasing the ongoing innovation in sulfoxide chemistry. hznu.edu.cn However, the predominant and most specifically detailed metal-free method for the direct synthesis of benzyl methyl sulfoxide in recent literature remains the use of DMSO as a methylsulfinyl source. researchgate.netnih.govorganic-chemistry.orgacs.org

Metal-Catalyzed Syntheses of Benzyl Methyl Sulfoxide Analogues

While transition-metal-free methods offer significant advantages, metal-catalyzed reactions represent a cornerstone of organic synthesis for the formation of carbon-sulfur bonds. The synthesis of sulfoxides, in general, has been achieved through various metal-catalyzed approaches. For example, palladium-catalyzed sulfinylation of organoboron compounds with sulfinate esters has been shown to be an efficient method for producing a wide range of sulfoxides. researchgate.net

However, within the reviewed literature, specific examples and detailed methodologies for the metal-catalyzed synthesis of benzyl methyl sulfoxide itself are not as prominently featured as the transition-metal-free DMSO-based approach. The focus of recent research appears to be directed towards the development of more sustainable and cost-effective metal-free strategies for this particular sulfoxide.

Copper-Catalyzed Sulfoxidation of Benzyl C-H Bonds

A notable advancement in the synthesis of benzyl sulfoxides is the copper-catalyzed sulfoxidation of benzylic C-H bonds through a nondirected oxidative C(sp³)–H activation process. nih.gov This method proceeds via the formation of sulfenate anions, which are generated from the base-triggered elimination of β-sulfinyl esters, and benzyl radicals. nih.gov The reaction demonstrates high functional group tolerance, accommodating various substituents on the aromatic ring, and generally provides good product yields. nih.govlookchem.com

The scope of this copper-catalyzed reaction is broad, with successful couplings yielding the corresponding benzyl sulfoxides in yields that can range from 35% to 82%. lookchem.com The formation of aryl benzyl sulfoxides has been particularly successful, with an average yield of 72% across numerous examples. lookchem.com The reaction is not significantly affected by the electronic or steric properties of the substituents on the arene. lookchem.com Importantly, halogenated groups are well-tolerated, which is advantageous for further synthetic modifications. lookchem.com

| Substrate | Product | Yield (%) |

| Toluene | Aryl benzyl sulfoxide | 72 (average) |

| Substituted Toluene | Substituted aryl benzyl sulfoxide | 35-82 |

| 1-Methylnaphthalene | Naphthylmethyl sulfoxide | 54 |

Palladium-Catalyzed Arylation of Sulfenate Anions

Palladium catalysis offers a powerful tool for the formation of C-S bonds, and this has been extended to the synthesis of aryl alkyl sulfoxides, including benzyl methyl sulfoxide. nih.gov This methodology involves the arylation of alkyl sulfenate anions, which can be generated under mild conditions. nih.gov A key strategy for generating the necessary sulfenate anion intermediates is a fluoride-triggered elimination of alkyl 2-(trimethylsilyl)ethyl sulfoxides. nih.gov

This palladium-catalyzed approach is compatible with a variety of functional groups, including those with acidic protons like anilines and phenols, which are also known to participate in palladium-catalyzed arylations. nih.govacs.org The use of bulky monodentate phosphine (B1218219) ligands, such as SPhos, is crucial for the efficient arylation of the sulfenate anions with aryl bromides or chlorides. nih.gov This method has also been successfully applied to the synthesis of diaryl sulfoxides from aryl benzyl sulfoxides and aryl chlorides, where the key step is the S-arylation of a sulfenate anion. acs.org An air- and moisture-stable precatalyst derived from NiXantPhos has been shown to be effective in this transformation. acs.org

Oxidative Dehydrogenative Coupling for Sulfoxide Formation

A direct and atom-economical route to sulfoxides involves the oxidative dehydrogenative coupling of thiols with alkanes. organic-chemistry.org This method facilitates the direct functionalization of C(sp³)–H bonds, providing an efficient pathway to compounds like benzyl methyl sulfoxide. organic-chemistry.org The reaction is characterized by its use of readily available starting materials and high step- and atom-efficiency. organic-chemistry.org

In a related transition-metal-free approach, benzyl methyl sulfoxides can be synthesized directly from benzyl halides and dimethyl sulfoxide (DMSO). organic-chemistry.orgnih.gov In this reaction, which is mediated by phenyltrimethylammonium tribromide, DMSO serves as both the solvent and the "S(O)Me" source. organic-chemistry.orgnih.gov This method offers a convenient and direct route for the synthesis of various benzyl methyl sulfoxides. nih.gov

Chemoselective Alpha-Sulfidation of Amides via Sulfoxide Reagents

A chemoselective α-sulfidation of tertiary amides using sulfoxide reagents has been developed as a novel method for creating carbon-sulfur bonds. nih.govacs.org This reaction proceeds under electrophilic amide activation conditions. nih.gov The process involves the activation of the amide, followed by the addition of a sulfoxide, such as dimethyl sulfoxide (DMSO), to form an oxysulfonium ion. acs.org This intermediate then rearranges to an α-sulfonium amide, which can subsequently be demethylated to yield the α-sulfide amide. acs.orgresearchgate.net

For benzylic amide substrates, a single-step protocol has been developed that features a spontaneous dealkylation of the sulfonium (B1226848) ion intermediate. chemrxiv.orgchemrxiv.org Mechanistic studies have shown that activated sulfoxides are key promoters of this transformation, enabling the methodology to be extended from benzylic to aliphatic amide substrates. nih.govacs.org The use of tert-butyl methyl sulfoxide (TBMSO) has been shown to be effective for the direct conversion of amides to α-sulfide amides. chemrxiv.org

| Amide Substrate | Sulfoxide Reagent | Product |

| Benzylic Amide | DMSO | α-Sulfide Amide |

| Aliphatic Amide | DMSO | α-Sulfide Amide |

| α-Aryl Acetamide (B32628) | TBMSO | α-Sulfide Amide |

Biocatalytic Pathways for Chiral Benzyl Methyl Sulfoxide Production

The synthesis of enantiomerically pure sulfoxides is of significant interest, and biocatalysis offers a green and highly selective approach. nih.gov

Asymmetric Oxidation of Prochiral Benzyl Methyl Sulfides

The enantioselective oxidation of prochiral sulfides is a direct route to enantioenriched sulfoxides. wiley-vch.de Enzymes, particularly monooxygenases, are highly effective catalysts for this transformation. nih.gov

Baeyer-Villiger Monooxygenase (BVMO) Catalysis (e.g., PockeMO)

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the asymmetric sulfoxidation of various sulfides with high enantioselectivity. researchgate.netacs.org These enzymes utilize molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H) to perform the oxidation. acsgcipr.org

A recently discovered, moderately thermostable BVMO, polycyclic ketone monooxygenase (PockeMO) from Thermothelomyces thermophila, has been successfully employed as a biocatalyst for a range of asymmetric sulfoxidations. researchgate.net PockeMO has demonstrated the ability to catalyze the oxidation of various alkyl aryl sulfides, including benzyl methyl sulfide, with good selectivities and moderate to high conversions. researchgate.net The reaction is typically carried out in a buffered aqueous solution, sometimes with a co-solvent like 1,4-dioxane (B91453) to improve substrate solubility. researchgate.net BVMO-mediated oxidations represent an environmentally friendly alternative to traditional chemical methods for producing optically active sulfoxides. researchgate.net

| Enzyme | Substrate | Product | Selectivity |

| PockeMO | Benzyl methyl sulfide | (S)-Benzyl methyl sulfoxide | Good |

| PockeMO | Various alkyl aryl sulfides | Optically active sulfoxides | Good |

Microbial Transformations by Fungi (e.g., Mortierella isabellina, Helminthosporium species)

The use of whole-cell microbial systems offers a valuable green chemistry approach for the asymmetric oxidation of sulfides to chiral sulfoxides. Fungi, in particular, have demonstrated significant utility in these biotransformations.

Mortierella isabellina has been investigated for the biotransformation of a series of alkyl benzyl sulfides. cdnsciencepub.comcdnsciencepub.com This fungus generally exhibits a preference for oxidizing these sulfides to the corresponding (R)-sulfoxides. cdnsciencepub.com However, the process can be complicated by the subsequent formation of the achiral sulfone, which appears to occur through a stereoselective removal of the (R)-sulfoxide. cdnsciencepub.com Despite this, M. isabellina can be effectively used for the production of (R)-benzyl methyl sulfoxide. cdnsciencepub.com In one study, the biotransformation of benzyl methyl sulfide yielded the (R)-sulfoxide with a 75% enantiomeric excess (e.e.) and a 95% yield after 72 hours. cdnsciencepub.com

Helminthosporium species (NRRL 4671) also catalyze the oxidation of benzyl alkyl sulfides, but with a contrasting stereochemical preference. cdnsciencepub.comnih.gov This fungus predominantly produces the (S)-enantiomer of the sulfoxide. cdnsciencepub.com A key advantage of using Helminthosporium sp. is the absence of sulfone formation, which simplifies product purification. cdnsciencepub.com The biotransformation of various benzyl alkyl sulfides using this fungus generally results in moderate yields of the corresponding (S)-sulfoxides. nih.gov

The table below summarizes the results of the microbial transformation of benzyl methyl sulfide by these two fungal species.

| Fungus | Substrate | Product | Enantiomeric Excess (e.e.) | Yield (%) | Ref. |

| Mortierella isabellina | Benzyl Methyl Sulfide | (R)-Benzyl Methyl Sulfoxide | 75% | 95% | cdnsciencepub.com |

| Helminthosporium sp. | Benzyl Methyl Sulfide | (S)-Benzyl Methyl Sulfoxide | >98% | 85% | cdnsciencepub.com |

Kinetic Resolution Strategies via Sulfoxide Reductases

Kinetic resolution, where one enantiomer of a racemic mixture reacts at a faster rate than the other, is a powerful strategy for obtaining enantiomerically pure compounds. Sulfoxide reductases, such as methionine sulfoxide reductase (Msr), have emerged as effective biocatalysts for the kinetic resolution of racemic sulfoxides. frontiersin.orgnih.gov These enzymes catalyze the reduction of one sulfoxide enantiomer to the corresponding sulfide, leaving the other, unreacted sulfoxide enantiomer in high enantiomeric purity. frontiersin.orgnih.gov

Methionine sulfoxide reductase A (MsrA) and B (MsrB) are two main classes of these enzymes, exhibiting opposite stereoselectivities. acs.org For instance, MsrA enzymes selectively reduce (S)-sulfoxides, allowing for the isolation of the (R)-sulfoxide. acs.orgacs.org A homolog of MsrA from Pseudomonas alcaliphila (paMsrA) has demonstrated excellent activity and enantioselectivity for a range of aryl methyl sulfoxides, producing (R)-sulfoxides with yields approaching 50% and enantiomeric excess up to 99%. frontiersin.orgnih.gov

Conversely, MsrB homologues can be utilized to obtain chiral sulfoxides in the (S)-configuration. rsc.org A recently identified MsrB from Limnohabitans sp. (liMsrB) showed high enantioselectivity in the kinetic resolution of various aromatic and alkyl sulfoxides, yielding (S)-sulfoxides with 92–99% e.e. and approximately 50% yield. rsc.org

| Enzyme | Substrate (Racemic) | Unreacted Enantiomer | Enantiomeric Excess (e.e.) | Yield (%) | Ref. |

| MsrA from P. alcaliphila | Aryl Methyl Sulfoxides | (R)-Sulfoxide | up to 99% | ~50% | frontiersin.orgnih.gov |

| MsrB from Limnohabitans sp. | Aryl/Alkyl Sulfoxides | (S)-Sulfoxide | 92-99% | ~50% | rsc.org |

Enzyme Engineering for Enhanced Biocatalytic Performance

While naturally occurring sulfoxide reductases are valuable, their industrial application can be limited by factors such as substrate scope, stability, and catalytic efficiency. researchgate.net Enzyme engineering, through techniques like rational mutagenesis and directed evolution, offers a pathway to overcome these limitations and enhance the biocatalytic performance of these enzymes. acs.orgnih.gov

Rational mutagenesis, guided by computational docking and molecular dynamics, has been successfully applied to MsrA enzymes. acs.org This approach has led to the development of mutant enzymes with an expanded substrate scope, capable of catalyzing the kinetic resolution of bulky sulfoxide substrates that are not well-tolerated by the wild-type enzymes. acs.org For example, the mutant MsrA33 was engineered to handle sulfoxides with substituents larger than a methyl group, achieving enantiomeric excesses up to 99%. acs.org

Directed evolution is another powerful technique for improving enzyme properties. nih.gov This involves creating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection process to identify mutants with desired improvements, such as enhanced activity or stability. nih.gov Growth-coupled selection strategies, where the desired enzymatic activity is linked to the survival and growth of the host microorganism, have been developed to streamline the evolution of redox enzymes like sulfoxide reductases. nih.gov These advanced engineering strategies are pivotal for developing robust and efficient biocatalysts for the synthesis of enantiopure sulfoxides. researchgate.net

Synthetic Routes to Benzyl Sulfide Precursors

Substitution Reactions at Sulfur of Phosphinic Acid Thioesters

A novel synthetic route to benzyl sulfides involves the reaction of phosphinic acid thioesters with benzyl Grignard reagents. rsc.orgrsc.org This method is based on the ambident electrophilicity of phosphinic acid thioesters, which possess both a phosphorus and a sulfur atom susceptible to nucleophilic attack. rsc.orgrsc.org While many Grignard reagents react at the phosphorus center, it was discovered that benzyl Grignard reagents unexpectedly undergo a carbon-sulfur bond-forming reaction, leading to the formation of benzyl sulfides. rsc.orgrsc.orgresearchgate.net

The reaction proceeds via a direct nucleophilic substitution at the sulfur atom of the phosphinic acid thioester. rsc.org This S-benzylation has been shown to be efficient for a variety of phosphinic acid thioesters and benzyl Grignard reagents, providing a wide substrate scope for the synthesis of diverse benzyl sulfides. rsc.orgrsc.org The selectivity of the reaction towards S-benzylation can be influenced by the nature of the substituents on the phosphinic acid thioester. rsc.org

| Phosphinic Acid Thioester | Benzyl Grignard Reagent | Product | Yield (%) | Ref. |

| Diphenylphosphinic thioester | Benzylmagnesium chloride | Benzyl phenyl sulfide | 95% | rsc.org |

| Diphenylphosphinic thioester | 4-Chlorobenzylmagnesium chloride | 4-Chlorobenzyl phenyl sulfide | 91% | rsc.org |

| Diphenylphosphinic thioester | 1-Naphthylmethylmagnesium chloride | 1-Naphthylmethyl phenyl sulfide | 96% | rsc.org |

Electrochemical Synthesis Methods for Sulfides

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of organic sulfides, often proceeding under mild conditions without the need for chemical oxidants or reductants. acs.orgnih.gov The electrochemical oxidation of sulfides can be precisely controlled to yield either sulfoxides or sulfones. acs.orgacs.org For instance, the selective synthesis of sulfoxides from aryl alkyl sulfides has been achieved by using a constant current of 5 mA in dimethylformamide (DMF), with the oxygen atom being derived from water in the reaction medium. acs.orgacs.org

Furthermore, electrochemical techniques can be employed for the synthesis of various organic sulfides and polysulfides. nih.govrsc.org One approach involves the sulfur insertion from elemental sulfur into disulfides or thiols, providing a highly economical route to polysulfides. nih.gov The distribution of the resulting polysulfides can even be influenced by the choice of solvent. nih.gov Another strategy involves the reaction of electrochemically generated SO₂ anion radicals with organic halides and thiophenols to synthesize trifluoroalkyl sulfides. rsc.org These electrochemical methods represent a versatile and environmentally benign platform for the synthesis of sulfur-containing compounds. nih.gov

Mechanistic Investigations of Reactions Involving Benzyl Methyl Sulfoxide

Elucidation of Pummerer Reaction Mechanisms

The Pummerer reaction, which transforms a sulfoxide (B87167) into an α-acyloxy thioether, has been scrutinized using benzyl (B1604629) methyl sulfoxide to differentiate between possible mechanistic pathways. cdnsciencepub.comwikipedia.orgorganicreactions.org The reaction is generally initiated by the acylation of the sulfoxide oxygen by an anhydride (B1165640), followed by the elimination of a proton from the α-carbon. wikipedia.orgchemistry-reaction.com

The regioselectivity of the Pummerer reaction of benzyl methyl sulfoxide, which can produce two distinct regioisomers (α-acetoxybenzyl methyl sulfide (B99878) and α-acetoxymethyl phenyl sulfide), provides significant insight into the operative mechanism. cdnsciencepub.com Two primary pathways are considered: a sulfonium (B1226848) ylide mechanism and an E2 elimination pathway. The ylide pathway is expected to be governed by the relative acidities of the α-protons, whereas the E2 pathway involves a concerted elimination.

| Activating Reagent/Conditions | α-Acetoxybenzyl Methyl Sulfide (%) | α-Acetoxymethyl Phenyl Sulfide (%) | Proposed Pathway | Reference |

|---|---|---|---|---|

| Acetic Anhydride (130°C) | 45 | 55 | Mixed/E2 | cdnsciencepub.com |

| Trifluoroacetic Anhydride (25°C) | 48 | 52 | E2 | cdnsciencepub.com |

| Alkaline Conditions | Predominant | Minor | Ylide | cdnsciencepub.com |

To further probe the mechanism, hydrogen isotope effect studies have been conducted on deuterated benzyl methyl sulfoxide derivatives. cdnsciencepub.com The analysis focuses on whether the carbon-hydrogen bond is broken in the product-determining step of the reaction. In the Pummerer reaction with trifluoroacetic anhydride, a significant kinetic isotope effect (kH/kD) of 4.0 was calculated. cdnsciencepub.com

This large value indicates that the removal of a proton from the α-carbon is a key part of the rate-limiting, product-determining step. cdnsciencepub.com This finding strongly supports the E2 elimination mechanism for the reaction with TFAA, as it demonstrates that C-H bond cleavage is kinetically significant. cdnsciencepub.com

| Substrate | Product Ratio (8:9) |

|---|---|

| PhCH₂S(O)CH₃ | 1.08 |

| PhCD₂S(O)CH₃ | 0.27 |

The choice of activating reagent has a profound impact on the Pummerer reaction of benzyl methyl sulfoxide. Trifluoroacetic anhydride (TFAA) is a much more reactive reagent for this substrate compared to acetic anhydride. cdnsciencepub.comwikipedia.org

The reaction with TFAA is complete in just 5 minutes at 25°C. In stark contrast, the reaction with acetic anhydride as the solvent requires heating at 130°C for 2 hours to reach completion. cdnsciencepub.com This dramatic difference in reactivity highlights TFAA's effectiveness in activating the sulfoxide for the subsequent elimination, allowing the reaction to proceed under significantly milder conditions. asianpubs.org The reaction with TFAA also tends to give higher yields. cdnsciencepub.com

Stereodynamics of Alpha-Hydrogen Exchange and Carbanion Formation

The methylene (B1212753) protons adjacent to the sulfoxide group in benzyl methyl sulfoxide are diastereotopic due to the chirality at the sulfur atom. This feature makes the compound an excellent model for studying the stereodynamics of reactions involving the alpha-carbon, such as hydrogen exchange and carbanion formation. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the two benzylic methylene protons are chemically and magnetically non-equivalent. acs.orgacs.org This spectroscopic nonequivalence is a direct consequence of their different spatial relationships to the phenyl group and the oxygen atom on the chiral sulfur center.

Furthermore, these protons exhibit kinetic nonequivalence. acs.org In base-catalyzed hydrogen-deuterium exchange studies using D₂O, it was observed that the two methylene hydrogens exchange at different rates. acs.org This observation implies that the exchange process is stereospecific, with the base preferentially abstracting one proton over the other. acs.org This kinetic difference provides a powerful tool for investigating the stereochemical course of reactions involving the α-carbanion.

The stereospecificity observed in base-catalyzed H-D exchange is directly relevant to the stereochemical outcomes of reactions involving carbanion formation, such as through lithiation, followed by quenching with an electrophile like deuterium (B1214612). The formation of the carbanion at the alpha-position and its subsequent reaction are stereochemically controlled.

The kinetic and spectroscopic nonequivalence of the methylene protons demonstrates that the intermediate carbanion is formed and maintained in a specific stereochemical configuration. acs.orgrsc.org When this carbanion is quenched, for example by deuterium incorporation from D₂O, the stereochemical outcome is not random. The incoming deuterium atom will adopt a specific orientation determined by the conformation of the intermediate. beilstein-journals.org This process underscores the ability of the adjacent chiral sulfoxide group to direct the stereochemistry of reactions at the alpha-carbon. acs.org

Comparative Studies with Cyclic Sulfoxides

A review of available scientific literature does not yield direct comparative studies focusing on the mechanistic differences in reactions between the acyclic benzyl methyl sulfoxide and its cyclic sulfoxide counterparts, such as thiane (B73995) oxide. While research into the reactivity of cyclic versus acyclic compounds in other chemical families exists, specific data directly contrasting the mechanistic pathways for benzyl methyl sulfoxide and cyclic sulfoxides is not extensively detailed in the reviewed sources. researchgate.netnih.govresearchgate.net Differences in reactivity are often attributed to conformational constraints in cyclic systems, which can influence the accessibility of the sulfur atom and the stereochemical course of reactions. nih.gov However, without direct studies, these remain general principles rather than specific findings related to benzyl methyl sulfoxide.

Oxidative and Reductive Transformation Mechanisms

Oxidation of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry. wikipedia.org The mechanism generally involves the electrophilic attack of an oxygen atom from an oxidizing agent onto the lone pair of electrons on the sulfur atom of the sulfide. quora.com This process converts the sulfide into the corresponding sulfoxide. Common oxidizing agents for this transformation include hydrogen peroxide, periodates, and dimethyldioxirane (B1199080). wikipedia.org

Care must be taken during this oxidation, as the resulting sulfoxide can be further oxidized to a sulfone under the same or more vigorous conditions. wikipedia.org The selectivity for the sulfoxide over the sulfone often depends on the choice of oxidant, stoichiometry, and reaction conditions such as temperature. quora.com For instance, reagents like sodium metaperiodate or a controlled amount of hydrogen peroxide are often used for the selective preparation of sulfoxides. google.com More potent oxidizing agents, such as potassium permanganate, typically lead to the formation of the sulfone. google.com

Table 1: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Typical Selectivity | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide (controlled), Sulfone | quora.com |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | google.com |

| Potassium Permanganate (KMnO₄) | Sulfone | google.com |

The oxidation mechanism with periodate (B1199274) is proposed to be a one-step oxygen-transfer reaction. organic-chemistry.org Similarly, studies on the oxidation of aryl methyl sulfides with dimethyldioxirane suggest a concerted nucleophilic displacement mechanism where the sulfur atom attacks an oxygen atom of the oxidant. semanticscholar.org

Oxidation of Benzyl Alcohols in Dimethyl Sulfoxide

Dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant for the conversion of benzyl alcohols to the corresponding benzaldehydes. This type of reaction, which includes variations like the Swern and Pfitzner-Moffatt oxidations, generally proceeds through a common intermediate known as an alkoxysulfonium salt. cdnsciencepub.com

In a method promoted by sulfuric acid, the proposed mechanism involves the formation of a carbocation at the benzylic position. chemistry-reaction.com This is followed by a nucleophilic attack from the oxygen of DMSO. Subsequent deprotonation and an intramolecular proton exchange lead to the formation of the aldehyde and dimethyl sulfide. chemistry-reaction.com Another variation involves the photochemical oxidation of benzyl alcohols in DMSO under an oxygen atmosphere. cdnsciencepub.comorganicreactions.org In this process, DMSO facilitates the uptake of oxygen and protects the newly formed benzaldehyde (B42025) from further oxidation. cdnsciencepub.comorganicreactions.org

Research has shown that the presence of electron-releasing groups on the aromatic ring of the benzyl alcohol facilitates the oxidation, while electron-attracting groups tend to slow it down. cdnsciencepub.comorganicreactions.org

Table 2: Yields for Sulfuric Acid/DMSO Oxidation of Substituted Benzyl Alcohols

| Benzyl Alcohol Substituent | Isolated Yield (%) | Reference |

|---|---|---|

| 4-H | 94 | chemistry-reaction.com |

| 4-CH₃ | 92 | chemistry-reaction.com |

| 4-OCH₃ | 90 | chemistry-reaction.com |

Alpha-Active Methylene Sulfide Oxidation Mechanisms

The established mechanism for the Pummerer rearrangement proceeds through several key steps: chemistry-reaction.com

Acylation : The sulfoxide oxygen acts as a nucleophile and attacks the acetic anhydride, forming an acyloxysulfonium salt.

Deprotonation : A base, typically the acetate (B1210297) byproduct from the first step, removes a proton from the alpha-carbon, generating an acylsulfonium ylide.

Bond Cleavage : The sulfur-oxygen bond cleaves, resulting in the formation of a sulfur-stabilized carbocation, also known as a thionium (B1214772) ion. This step is often the rate-determining step.

Nucleophilic Capture : The thionium ion is a potent electrophile and is subsequently attacked by a nucleophile (acetate in this case), yielding the final α-acetoxy-thioether product. chemistry-reaction.com

Studies using trifluoroacetic anhydride as the activating agent for benzyl methyl sulfoxide have provided evidence, including a significant hydrogen isotope effect (kH/kD ≈ 4.0), supporting an E2 elimination pathway for the formation of the key thionium ion intermediate. cdnsciencepub.com

Nucleophilic Substitution and Sulfidation Mechanisms

Mechanisms of Methanesulfinylation of Benzyl Halides

A direct and transition-metal-free method for synthesizing benzyl methyl sulfoxides involves the reaction of benzyl halides with dimethyl sulfoxide (DMSO). organic-chemistry.org In this reaction, mediated by phenyltrimethylammonium (B184261) tribromide (PTAT), DMSO serves a dual role as both the solvent and the source of the methylsulfinyl ("S(O)Me") group. organic-chemistry.orgwikipedia.org This method avoids the common issue of overoxidation to sulfones. organic-chemistry.org

Mechanistic investigations suggest that the reaction does not involve a direct nucleophilic attack by DMSO. Instead, the proposed mechanism involves the following steps: organic-chemistry.org

Decomposition of DMSO : Under the reaction conditions (90°C with PTAT), DMSO decomposes to form dimethyl sulfide.

Nucleophilic Substitution : The generated dimethyl sulfide, a potent nucleophile, attacks the benzyl halide, displacing the halide and forming a benzyl dimethylsulfonium salt intermediate.

Oxygen Transformation : This intermediate then undergoes a subsequent transformation, which has not been fully elucidated in the provided sources but ultimately results in the formation of benzyl methyl sulfoxide.

The reaction is applicable to a variety of substituted benzyl bromides and heteroarylmethyl halides. organic-chemistry.org

Table 3: Synthesis of Benzyl Methyl Sulfoxides from Benzyl Halides and DMSO

| Benzyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl bromide | Benzyl methyl sulfoxide | 83 | organic-chemistry.org |

| 4-Methylbenzyl bromide | 4-Methylbenzyl methyl sulfoxide | 81 | organic-chemistry.org |

| 4-Chlorobenzyl bromide | 4-Chlorobenzyl methyl sulfoxide | 75 | organic-chemistry.org |

Pathways in Chemoselective Alpha-Sulfidation of Amides

Mechanistic investigations into the direct α-sulfidation of tertiary amides have revealed a detailed pathway involving sulfoxide reagents, such as benzyl methyl sulfoxide, under electrophilic amide activation conditions. researchgate.netnih.gov This transformation provides a direct route to α-sulfide amides via the formation of an isolable sulfonium ion intermediate. chemrxiv.orgfigshare.com

Detailed research findings indicate that the reaction proceeds through a multi-step sequence. The process is initiated by the activation of the tertiary amide with an electrophilic activating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a mild base like 2-chloropyridine. acs.orgchemrxiv.org This activation step generates a highly reactive keteniminium ion intermediate. acs.orgnih.gov

Following its formation, the keteniminium ion is intercepted by the sulfoxide. The sulfoxide adds to the intermediate to form an oxysulfonium ion. acs.orgnih.gov This oxysulfonium species subsequently undergoes a crucial rearrangement to furnish an α-sulfonium amide. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have identified a distinct intermolecular pathway for this sulfonium transfer. nih.gov This pathway involves an electrophilically activated sulfoxide which transfers the sulfonium moiety via a cyclic transition state. nih.gov The final product, the α-sulfide amide, is then formed upon dealkylation of the α-sulfonium amide intermediate. chemrxiv.org

A significant finding from these investigations is the dual role of the sulfoxide reagent. It serves not only as the source of the sulfur atom but also as a promoter for the key rearrangement step. researchgate.netnih.gov This is a departure from other amide activation protocols where external oxidants are often employed. acs.org

For certain substrates, particularly aliphatic amides, an unproductive competing pathway known as a retro-ene reaction was identified. nih.gov This side reaction initially limited the scope of the methodology. However, based on the mechanistic understanding that the desired sulfidation pathway could be favored by a higher concentration of the electrophilically activated sulfoxide, reaction conditions were rationally modified. acs.orgnih.gov Increasing the amount of the sulfoxide reagent and adding supplemental Tf₂O after the initial amide activation successfully outcompeted the retro-ene pathway, enabling the efficient α-sulfidation of aliphatic amides. acs.orgnih.gov

The choice of sulfoxide has been shown to influence the reaction pathway and outcome, particularly in the final dealkylation step. While many sulfoxides lead to stable α-sulfonium amides that require a separate demethylation or dealkylation step, some, like tert-butyl methyl sulfoxide (TBMSO), facilitate a spontaneous dealkylation to directly yield the α-sulfide amide. chemrxiv.org

The following data illustrates the α-sulfidation of a model α-aryl acetamide (B32628) with various sulfoxide reagents, highlighting the yields of the resulting α-sulfonium or α-sulfide amides.

Table 1: α-Sulfidation of Amide 1a with Various Sulfoxides

| Sulfoxide Reagent | Structure | Product Type | Yield (%) |

|---|---|---|---|

| Dibenzyl sulfoxide | (PhCH₂)₂SO | α-Sulfonium amide | 70 |

| Diallyl sulfoxide | (CH₂=CHCH₂)₂SO | α-Sulfonium amide | 65 |

| Benzyl methyl sulfoxide | PhCH₂S(O)Me | α-Sulfonium amide | 80 |

Stereochemical Aspects and Chiral Applications of Benzyl Methyl Sulfoxide

Asymmetric Synthesis Strategies for Enantiopure Benzyl (B1604629) Methyl Sulfoxide (B87167)

The preparation of enantiomerically pure or enriched benzyl methyl sulfoxide is a key step for its application in stereoselective reactions. Two primary strategies have been successfully employed: the use of chiral auxiliaries and catalytic enantioselective oxidation.

One of the most established methods for synthesizing enantiopure sulfoxides is the Andersen synthesis, which utilizes a chiral auxiliary. illinois.edunih.gov This approach typically involves the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated, often by crystallization. illinois.edu Subsequent nucleophilic substitution at the sulfur center with an organometallic reagent, such as a Grignard reagent, proceeds with a high degree of stereospecificity, typically with inversion of configuration at the sulfur atom, to yield the desired enantiopure sulfoxide.

In the context of benzyl methyl sulfoxide, this would involve the reaction of methanesulfinyl chloride with a chiral alcohol like (-)-menthol. illinois.eduacs.org The resulting diastereomeric menthyl methanesulfinates are separated, and the desired diastereomer is then treated with benzylmagnesium halide. This displaces the menthol (B31143) auxiliary to afford enantiopure benzyl methyl sulfoxide. The efficiency of this method relies on the successful separation of the diastereomeric sulfinate esters. illinois.edu More contemporary approaches have also explored the use of other chiral auxiliaries, such as those derived from amino indanols, which can offer modularity and high stereoselectivity. illinois.edu

A more atom-economical and modern approach to enantiopure sulfoxides is the direct catalytic enantioselective oxidation of the corresponding prochiral sulfide (B99878). acsgcipr.org This method avoids the need for stoichiometric chiral auxiliaries and separation of diastereomers. Various catalytic systems have been developed for the asymmetric oxidation of benzyl methyl sulfide and other aryl benzyl sulfides, often employing a transition metal catalyst with a chiral ligand and a terminal oxidant.

Titanium-based catalysts have shown considerable success in this area. For instance, a complex formed from titanium(IV) isopropoxide and a chiral diol, such as (S,S)-hydrobenzoin or a binaphthol (BINOL) derivative, can effectively catalyze the oxidation of aryl benzyl sulfides with hydroperoxides like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). researchgate.netnih.govacs.orgresearchgate.netrsc.org These reactions often proceed with good yields and high enantiomeric excess (ee). The choice of ligand, oxidant, and reaction conditions can be tuned to optimize the enantioselectivity for a specific substrate. nih.govresearchgate.netrsc.org

Table 1: Catalytic Enantioselective Oxidation of Benzyl Methyl Sulfide and Related Sulfides

| Catalyst / Chiral Ligand | Oxidant | Substrate | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Ti(O-i-Pr)₄ / (S,S)-hydrobenzoin | TBHP | Benzyl phenyl sulfide | 95 | >99 | nih.gov |

| Ti(O-i-Pr)₄ / (R)-BINOL | TBHP | Benzyl methyl sulfide | - | 85 | researchgate.net |

| Ti(O-i-Pr)₄ / (R)-6,6'-Diphenyl-BINOL | aq. TBHP | Aryl benzyl sulfides | up to 81 | up to 90 | nih.gov |

Diastereoselective Reactions Involving Benzyl Methyl Sulfoxide

Enantiopure benzyl methyl sulfoxide can be used to control the formation of new stereocenters in a molecule. The sulfinyl group is highly effective at inducing diastereoselectivity in reactions at adjacent carbon atoms.

The α-protons of sulfoxides are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion known as an α-sulfinyl carbanion or α-lithio sulfoxide. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, and imines, in a diastereoselective manner. thieme-connect.com The stereochemical outcome of these additions is influenced by the coordination of the lithium cation.

In the case of lithiated benzyl methyl sulfoxide, the addition to an electrophile can proceed through either a chelated or a non-chelated transition state. In a non-polar solvent like THF, a chelated, chair-like six-membered transition state is often invoked, where the lithium cation coordinates to both the sulfoxide oxygen and the oxygen or nitrogen of the electrophile. This rigid arrangement leads to a predictable stereochemical outcome, with the incoming electrophile generally approaching from the less hindered face of the carbanion. The relative stereochemistry of the newly formed stereocenters is thus controlled by the existing chirality at the sulfur atom.

The two benzylic protons in benzyl methyl sulfoxide are diastereotopic, meaning they are in different chemical environments due to the chirality at the sulfur center. Consequently, they can exhibit different reactivity. Studies on the lithiation of benzyl methyl sulfoxide have shown a kinetic preference for the removal of one of these diastereotopic protons over the other. This selective deprotonation generates a configurationally defined α-sulfinyl carbanion, which can then undergo stereoselective reactions. This inherent diastereotopic differentiation is fundamental to the use of benzyl methyl sulfoxide as a chiral auxiliary, as it allows for the transfer of chirality from the sulfur atom to an adjacent carbon atom.

Configurational Stability and Stereoinversion Studies

A crucial property of chiral sulfoxides for their use in asymmetric synthesis is their configurational stability. The sulfur stereocenter in benzyl methyl sulfoxide is configurationally stable under normal conditions, with a high barrier to pyramidal inversion. illinois.edu Thermal racemization typically requires harsh conditions, with temperatures often exceeding 200 °C. illinois.eduacs.orgacs.org The energy barrier for this inversion is generally in the range of 38-41 kcal/mol. illinois.eduacs.org

However, stereoinversion can be induced under milder conditions using photochemical methods. acs.orgnih.govresearchgate.netiastate.edubgsu.edu Irradiation of chiral sulfoxides, sometimes in the presence of a photosensitizer, can lead to racemization. acs.orgnih.gov The mechanism for photoracemization can involve the reversible formation of a sulfoxide radical cation. acs.org DFT calculations have shown that the inversion barrier at the sulfur atom is significantly lower in the radical cation (approximately 10 kcal/mol) compared to the neutral sulfoxide. acs.org This allows for rapid inversion at the sulfur center before the electron is returned, leading to racemization. This phenomenon has been explored for the deracemization of sulfoxides when coupled with enantioselective separation techniques. acs.org

Retention and Inversion of Configuration in Electrophilic Substitutions

The stereochemical outcome of electrophilic substitution at the α-carbon of benzyl methyl sulfoxide is highly dependent on the nature of the electrophile. When the α-lithiated carbanion of benzyl methyl sulfoxide reacts with methyl iodide in a tetrahydrofuran (B95107) solvent, the substitution proceeds with a high degree of stereoselectivity, resulting in retention of the original configuration at the carbon center. rsc.org

In stark contrast, partial deuteriation of the α-carbon appears to proceed with the inversion of configuration. rsc.org This divergence in stereochemical pathways highlights the complex interplay between the organometallic intermediate, the solvent, and the specific electrophile involved in the reaction. The differing outcomes suggest that distinct transition states and mechanistic pathways are operative for different classes of electrophiles.

Factors Influencing Configurational Stability of the Sulfinyl Group

The chirality of benzyl methyl sulfoxide originates from the stereogenic sulfur atom of the sulfinyl group, which adopts a trigonal pyramidal geometry. The configurational stability of this chiral center is determined by the energy barrier to pyramidal inversion, the process by which one enantiomer converts into the other. For sulfoxides in general, this energy barrier is substantial, typically ranging from 35 to 43 kcal/mol, which makes them configurationally stable under ambient conditions. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have calculated the energy barrier for the pyramidal inversion of benzyl methyl sulfoxide to be between 38.7 and 47.1 kcal/mol. nih.govhuji.ac.il This high barrier confirms its excellent optical stability at room temperature. researchgate.nethuji.ac.il Factors that can influence this barrier include the electronic properties of the substituents on the sulfur atom. For instance, the presence of a phenyl ring can stabilize the transition state through resonance, thereby decreasing the inversion barrier by approximately 3 kcal/mol compared to sulfoxides without an aryl substituent. nih.gov Conversely, introducing electron-withdrawing groups on the phenyl ring can lead to a further decrease in the energy barrier. nih.gov While chemically robust, racemization can occur under specific conditions such as high temperatures or in acidic or alkaline solutions. researchgate.net

Biotransformations and Microbial Stereoselectivity in Benzyl Methyl Sulfoxides

Fungal biotransformation provides a powerful tool for the asymmetric synthesis of chiral sulfoxides. Microorganisms can catalyze the oxidation of prochiral sulfides with high enantioselectivity, and in some cases, can further process one enantiomer of a racemic sulfoxide, leading to a kinetic resolution.

Enantioselective Formation of Sulfoxides by Fungal Strains

Several fungal strains have demonstrated the ability to oxidize benzyl methyl sulfide and related compounds to the corresponding sulfoxide with notable stereoselectivity. The fungus Mortierella isabellina is particularly well-studied and generally shows a preference for oxidizing alkyl benzyl sulfides to produce (R)-sulfoxides. cdnsciencepub.comcdnsciencepub.com This organism has been successfully used for the preparative production of (R)-benzyl methyl sulfoxide. cdnsciencepub.comcdnsciencepub.com Similarly, the biotransformation of aryl-substituted benzyl-methyl sulfides by Mortierella isabellina has been reported, highlighting the enzymatic machinery's capacity to handle substituted substrates. mdpi.com

Other fungal species also exhibit high selectivity. For instance, Helminthosporium species predominantly yield the (S) enantiomer of the sulfoxide from n-alkyl benzyl sulfides, without the complication of subsequent oxidation to the sulfone. cdnsciencepub.comcdnsciencepub.com Fungi such as Trichoderma viride and Botrytis cinerea have also been employed in sulfoxidation reactions, producing (R)-methylphenyl sulfoxide with varying yields and enantiomeric excesses. mdpi.com The choice of microorganism is therefore a critical factor in determining the stereochemical outcome of the biotransformation.

| Fungal Strain | Substrate | Major Product Enantiomer | Reference |

|---|---|---|---|

| Mortierella isabellina | Alkyl Benzyl Sulfides | (R)-Sulfoxide | cdnsciencepub.com, cdnsciencepub.com |

| Helminthosporium sp. | n-Alkyl Benzyl Sulfides | (S)-Sulfoxide | cdnsciencepub.com, cdnsciencepub.com |

| Trichoderma viride | Thioanisole | (R)-Sulfoxide | mdpi.com |

Stereoselective Removal Processes in Bioconversions

In some fungal biotransformations, the initial enantioselective oxidation of the sulfide is followed by a second, stereoselective process that "removes" one of the sulfoxide enantiomers. This removal is typically a further oxidation of the sulfoxide to the corresponding achiral sulfone. cdnsciencepub.comcdnsciencepub.com

Investigation of Biological Activities and Pharmacological Mechanisms of Benzyl Methyl Sulfoxide Derivatives

Anti-Cancer Mechanisms and Structure-Activity Relationships (SAR)

Derivatives of benzyl (B1604629) methyl sulfoxide (B87167) have demonstrated notable efficacy as antineoplastic agents, operating through various cellular and molecular mechanisms. Research has focused on their ability to induce programmed cell death, inhibit critical signaling enzymes, and prevent tumor metastasis, with specific structural features significantly influencing their biological activity.

A primary mechanism through which benzyl sulfoxide and related derivatives exert their anti-cancer effects is the induction of apoptosis. Certain novel benzyl naphthyl sulfoxide/sulfone derivatives have been shown to trigger apoptosis in tumor cells by modulating the p53-Bcl-2-Bax signaling pathway. nih.govresearchgate.netrsc.orgrsc.org The p53 protein, a critical tumor suppressor, can activate the transcription of pro-apoptotic proteins like Bax. nih.gov This leads to an increased Bax/Bcl-2 ratio, which is a key determinant in committing a cell to apoptosis. nih.govmdpi.com Studies on specific derivatives demonstrated that they could upregulate the expression of p53 and Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis and leading to the death of cancer cells. rsc.org This targeted modulation of a key apoptotic pathway highlights a significant mechanism for their antitumor activity. nih.govrsc.org

Tyrosine kinases are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer, making them a prime target for anti-cancer therapies. chemrevlett.com A series of novel benzyl sulfoxide 2-indolinone derivatives have been synthesized and identified as effective tyrosine kinase inhibitors. nih.govresearchgate.net The inhibitory activity of these compounds was evaluated, with several showing significant potential. nih.gov

The in vitro antiproliferative activity of these derivatives has been tested against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), SCC-15 (squamous cell carcinoma), and A549 (lung cancer). nih.govresearchgate.netnih.gov Many of these compounds exhibited potent cytotoxic activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reaching nanomolar levels for some derivatives. rsc.orgnih.gov For instance, compounds such as (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one and (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one were found to be effective tyrosine kinase inhibitors with IC₅₀ values of 1.34 µM and 2.69 µM, respectively, and also showed noteworthy antitumor potential with average IC₅₀ values under 40 µM across the tested cell lines. nih.govresearchgate.net

Table 1: Cytotoxicity (IC₅₀) of Selected Benzyl Sulfoxide and Sulfone Derivatives Against Human Cancer Cell Lines

| Compound | HeLa (µM) | MCF-7 (µM) | HepG2 (µM) | SCC-15 (µM) |

|---|---|---|---|---|

| 12a (Sulfoxide) | 2.56 | 3.14 | 1.89 | 1.21 |

| 12b (Sulfone) | 0.08 | 0.11 | 0.06 | 0.04 |

| 13a (Sulfoxide) | 1.58 | 2.12 | 1.15 | 0.89 |

| 13b (Sulfone) | 0.05 | 0.07 | 0.03 | 0.02 |

| 15a (Sulfoxide) | 0.88 | 1.15 | 0.76 | 0.54 |

| 15b (Sulfone) | 0.03 | 0.04 | 0.02 | 0.015 |

Data sourced from a study on benzyl naphthyl sulfoxide/sulfone derivatives. The table illustrates the generally higher potency of sulfone derivatives compared to their sulfoxide counterparts. nih.gov

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of benzyl methyl sulfoxide derivatives correlates with their anti-cancer activity. A key finding is the role of the sulfur oxidation state. Comparative studies have revealed that compounds containing a sulfonyl group (sulfones) generally exhibit the best antineoplastic activity, followed by those with a sulfinyl group (sulfoxides), while related sulfide (B99878) compounds are the weakest. nih.gov This suggests that the sulfinyl and sulfonyl groups are essential for antitumor activity, with the higher oxidation state of the sulfonyl group enhancing potency. nih.gov

Furthermore, the nature and position of substituents on the aromatic rings play a significant role. For benzyl sulfoxide 2-indolinone derivatives, the introduction of a bromine atom at the 4-position of the benzyl ring or the 5-position of the indolinone ring was found to enhance cytotoxic activity. nih.govresearchgate.net Similarly, in a series of p-substituted benzyl thiazinoquinone derivatives, the electronic resonance effect of the substituent, rather than its inductive effect, was found to be a key determinant of antiplasmodial (a related antiparasitic activity) efficacy. mdpi.com These findings underscore the importance of specific chemical modifications in optimizing the anti-cancer potential of this class of compounds.

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Certain benzyl naphthyl sulfoxide and sulfone derivatives have been shown to effectively inhibit tumor cell migration. nih.govrsc.orgnih.gov In wound healing assays, a standard method to study cell migration in vitro, treatment with a promising sulfone derivative led to a significant suppression of HeLa cell migration. rsc.orgrsc.org At a concentration of 100 nM, cell migration was almost completely halted, indicating a potent inhibitory effect on the metastatic potential of these cancer cells. rsc.org This activity suggests that beyond inducing cell death, these compounds may also play a role in preventing the spread of cancer.

Antimicrobial Activity and Mechanism of Action

In addition to their anti-cancer properties, various benzyl derivatives have been investigated for their potential to combat pathogenic microorganisms.

Studies have demonstrated that certain benzyl derivatives possess significant antimicrobial properties. For example, a series of benzyl phenyl sulfide derivatives showed potent antibacterial activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL. bohrium.comnih.gov The mechanism of action for these sulfide derivatives appears to involve the destruction of the bacterial cell membrane. bohrium.comnih.gov

Other related structures, such as benzyl bromide derivatives, have also shown strong activity against Gram-positive bacteria like S. aureus, Enterococcus faecalis, and Streptococcus pyogenes, as well as pathogenic fungi, including Candida albicans and Candida krusei. nih.gov Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides displayed good activity against strains of S. aureus and Bacillus subtilis. researchgate.net The broad-spectrum activity of these related benzyl compounds highlights their potential as leads for developing new antimicrobial agents.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzyl Phenyl Sulfide Derivatives Against MRSA

| Compound | MRSA Strain 1 (µg/mL) | MRSA Strain 2 (µg/mL) | MRSA Strain 3 (µg/mL) |

|---|---|---|---|

| 5a | 8 | 4 | 8 |

| 5f | 4 | 2 | 4 |

| 5h | 4 | 2 | 2 |

| 12p | 16 | 8 | 16 |

| 12u | 8 | 4 | 8 |

Data adapted from studies on benzyl phenyl sulfide derivatives, demonstrating their efficacy against resistant bacterial strains. bohrium.com

Minimum Inhibitory Concentration (MIC) Determinations

Derivatives related to benzyl methyl sulfoxide have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research into new classes of antimicrobial compounds has identified potent chemotypes effective against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, a library of newly synthesized small molecules was screened, revealing compounds with minimum inhibitory concentrations (MICs) ranging from 3.125 to 6.25 μg/ml against MRSA strains. nih.gov These compounds were found to be fast-acting, eradicating exponentially growing MRSA within 30 minutes of exposure, and were also effective against persistent MRSA cells that are tolerant to many conventional antibiotics. nih.gov The mechanism appears to involve the disruption of the bacterial cell envelope. nih.gov

Similarly, studies on benzimidazolium salts, which can feature benzyl substituents, have shown significant antimicrobial activity. The MIC values for these salts against selected microorganisms were found to be in the range of 7.8 to 125.0 μg/mL. researchgate.net For Staphylococcus aureus, the efficacy was highly dependent on the aromatic substituent on the benzimidazole (B57391) ring, with MICs varying from 125.0 μg/mL for a benzyl substituent to an excellent 7.8 μg/mL for an anthracen-9-yl-methyl substituent. researchgate.net

Other research on benzyl guanidine (B92328) derivatives also highlighted potent antibacterial action. One of the most effective compounds, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, exhibited MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against Escherichia coli. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzyl Derivatives

| Compound Class | Target Microorganism | MIC Range (µg/mL) | Reference |

| Imidazothiazole-benzoxazepine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 6.25 | nih.gov |

| Benzimidazolium salts (benzyl substituted) | Staphylococcus aureus | 125.0 | researchgate.net |

| Benzimidazolium salts (anthracen-9-yl-methyl substituted) | Staphylococcus aureus | 7.8 | researchgate.net |

| Benzyl guanidine derivative | Staphylococcus aureus | 0.5 | mdpi.com |

| Benzyl guanidine derivative | Escherichia coli | 1.0 | mdpi.com |

Anti-inflammatory Properties and Enzyme Interactions

Investigation of Anti-inflammatory Pathways

Analogues of benzyl methyl sulfoxide have shown significant anti-inflammatory effects by modulating key signaling pathways. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a molecule derived from Allium sativum, and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated anti-inflammatory properties. nih.gov

In vitro studies using human monocyte THP-1 cells showed that pretreatment with either BMDA or DMMA inhibited the production of the pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-1β upon stimulation with lipopolysaccharide (LPS). nih.gov The mechanism of action involves the downregulation of the JNK/p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) inflammatory signaling pathways. nih.govbohrium.com By suppressing these pathways, BMDA and DMMA effectively reduce the expression of inflammatory cytokines. nih.gov These findings suggest that such compounds could be developed as novel therapeutic agents for inflammatory conditions. nih.govbohrium.com

Interactions with Inflammatory Enzymes (e.g., COX-2 docking for analogues)

The anti-inflammatory potential of benzyl methyl sulfoxide analogues is also linked to their interaction with inflammatory enzymes like cyclooxygenase-2 (COX-2). Molecular docking studies are crucial for understanding these interactions at a molecular level. physchemres.orgnih.gov The COX-2 active site contains key amino acid residues, such as Arg120, Tyr355, and Ser530, which are essential for its catalytic activity. physchemres.orgnih.gov

Research on various heterocyclic compounds has provided insights into the structural requirements for COX-2 inhibition. For example, studies on 2,5-diaryl-1,3,4-oxadiazoles revealed that compounds featuring a methyl sulfonyl group exhibited selective COX-II inhibitory activity. nih.gov This selectivity is attributed to the large volume of the COX-II side pocket, which can accommodate the methyl sulfonyl group. nih.gov Molecular docking confirmed that the oxygen atom of the sulfonyl group can form hydrogen bonds with key residues like Tyr385, similar to the binding mode of established COX-2 inhibitors like Celecoxib. nih.gov

Similarly, docking studies of 4-benzylideneamino-benzenesulfonamide derivatives, designed as selective COX-2 inhibitors, have helped to elucidate their structure-activity relationships. nih.gov The presence of aromatic structures and specific functional groups, such as sulfonamides, is critical for high-affinity binding to the receptor site. dergipark.org.tr These computational studies, combined with in vitro assays, are instrumental in designing more potent and selective anti-inflammatory agents. mdpi.com

Biochemical Roles and Metabolic Transformations

Role in Enzymatic Reaction Mechanisms

The sulfoxide group is a key functional moiety that influences the biochemical reactivity of molecules like benzyl methyl sulfoxide. The sulfur atom in a thioether can be oxidized to a sulfoxide, which can then be further oxidized to a sulfone. nih.gov This chemical versatility allows sulfoxides to participate in various enzymatic reactions. For instance, dimethyl sulfoxide (DMSO), a structurally related compound, can serve as a source of the methylsulfinyl group in certain chemical syntheses, highlighting the reactivity of this functional group. organic-chemistry.orgresearchgate.net

Enzymes can also catalyze the cleavage of benzyl and methyl groups from molecules, indicating that these structural components can be recognized and processed in biological systems. nih.gov The kinetic and spectroscopic properties of benzyl methyl sulfoxide, such as the nonequivalence of its methylene (B1212753) protons, have been studied, providing insight into its chemical behavior and potential interactions within an enzyme's active site. acs.org Furthermore, DMSO itself has been shown to act as a weak, differential inhibitor of certain enzymes, such as aldose reductase, demonstrating that simple sulfoxides can directly modulate enzyme activity. nih.gov

Metabolism of Sulfur-Containing Compounds

The metabolism of sulfur-containing compounds is a critical biological process. Thioethers can undergo sequential oxidation to form sulfoxides and then sulfones. nih.gov This is a common biotransformation pathway for many sulfur-containing molecules. mdpi.com The metabolism of excess methionine, an essential sulfur-containing amino acid, involves transmethylation and transsulfuration pathways, which ultimately lead to the synthesis of cysteine. rmit.edu.vn

The catabolism of cysteine is crucial for the oxidation and excretion of sulfur. rmit.edu.vn Excess cysteine is oxidized by cysteine dioxygenase, and the sulfur is further metabolized to sulfate. researchgate.net Alternatively, desulfhydration pathways can produce hydrogen sulfide (H₂S), which is subsequently oxidized to sulfate. researchgate.net The biotransformation of a drug candidate can be studied by trapping reactive intermediates with nucleophiles like glutathione. nih.gov For sulfoxides, metabolic pathways can involve further oxidation to sulfones or reduction back to sulfides. The metabolism of DMSO, for example, yields dimethyl sulfone (DMSO₂) as its major metabolite, along with dimethyl sulfide (DMS). nih.gov These metabolic transformations are essential for the detoxification and elimination of sulfur-containing compounds from the body. nih.gov

Advanced Spectroscopic and Analytical Techniques for Benzyl Methyl Sulfoxide Characterization

Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of benzyl (B1604629) methyl sulfoxide (B87167). It provides detailed information about the molecular framework, the electronic environment of atoms, and the spatial arrangement of substituents. Both ¹H and ¹³C NMR are used to identify the key proton and carbon environments within the molecule. A characteristic signal in the ¹H NMR spectrum is the chemical shift for the methyl group protons, which appears around δ 2.89 ppm. The methylene (B1212753) protons of the benzyl group are diastereotopic due to the chiral sulfur center, leading to distinct signals and providing a window into the molecule's stereochemistry. acs.org

The study of hydrogen-deuterium (H/D) exchange is a powerful method for investigating reaction mechanisms and the reactivity of specific protons in a molecule. nih.gov For benzyl methyl sulfoxide, the methylene protons adjacent to the sulfoxide group are acidic and can undergo base-catalyzed exchange with deuterium (B1214612) from a deuterated solvent. acs.org NMR spectroscopy is the primary tool to monitor this exchange, allowing for the determination of kinetic and spectroscopic nonequivalence of the diastereotopic methylene protons. acs.org

Research has shown that the stereochemical outcome of this deuteration is highly dependent on the solvent system used. cdnsciencepub.com This indicates that the solvent plays a crucial role in the conformational preference of the carbanionic intermediate formed during the exchange. cdnsciencepub.com By analyzing the relative rates of exchange of the two diastereotopic protons, insights into the transition state geometry can be gained. osti.gov For instance, studies have demonstrated a dramatic shift in the exchange rate ratio depending on the base and solvent combination. cdnsciencepub.com Low-voltage mass spectrometry and tritium (B154650) assays can complement NMR in quantifying the isotope content and the proportions of resulting diastereomers. osti.gov

| Solvent/Base System | Relative Rate of Exchange (kfast/kslow) |

|---|---|

| D₂O / NaOD | 14:1 |

| t-Butanol-OD / NaO-t-Butyl | 0.5:1 |

NMR techniques are pivotal for determining the preferred conformations of benzyl methyl sulfoxide. The analysis of geminal proton-proton coupling constants (J-coupling) across the methylene bridge provides valuable data on the molecule's geometry. cdnsciencepub.com For benzyl methyl sulfoxide, the geminal coupling constant for the methylene group is approximately 13.0 Hz. cdnsciencepub.com Unlike in some related benzyl ethers where this coupling constant is sensitive to electronic effects of para-substituents, in benzyl sulfoxides, it remains largely unaffected. cdnsciencepub.com This suggests that the conformational preference of the molecule with respect to the Ar-CH₂ bond dictates the sensitivity of the coupling constant to substituent effects. cdnsciencepub.com By studying the temperature dependence of these NMR parameters, a more robust understanding of the conformational equilibria can be achieved. cdnsciencepub.com

Mass Spectrometry in Mechanistic Studies and Identification of Intermediates

Mass spectrometry (MS) is an essential tool for elucidating reaction mechanisms involving benzyl methyl sulfoxide and for identifying transient intermediates. "Soft" ionization techniques like electrospray ionization (ESI-MS) allow for the transfer of charged, short-lived species from solution into the gas phase for analysis. ethz.ch This enables the study of reaction intermediates that are otherwise difficult to observe.

For example, in mechanistic studies of Pummerer-type reactions involving benzyl methyl sulfoxide, MS and high-resolution mass spectrometry (HRMS) have been used to identify key intermediates such as α-siloxy sulfides. rsc.org Similarly, in studies of α-sulfidation reactions, MS analysis of isotopic labeling experiments helped to confirm an intermolecular pathway by detecting crossover products. nih.gov Collision-induced dissociation (CID) is a technique often paired with MS, where ions are fragmented by collision with an inert gas. ethz.ch This method provides structural information about the ions and can be used to probe their reactivity, as demonstrated in studies of sulfonium (B1226848) species related to benzyl methyl sulfoxide. ethz.ch

Chromatographic Methods for Purity and Enantiomeric Excess Determination